[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride
Description
[5-(3-Fluorophenyl)furan-2-yl]methanamine hydrochloride is a substituted furan derivative featuring a 3-fluorophenyl group at the 5-position of the furan ring and a methanamine group at the 2-position, with a hydrochloride counterion.
Properties
IUPAC Name |
[5-(3-fluorophenyl)furan-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO.ClH/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11;/h1-6H,7,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRIPUGBBBCWGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(O2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Key Reaction Pathways
Suzuki-Miyaura Cross-Coupling as a Foundation
The core structure of [5-(3-fluorophenyl)furan-2-yl]methanamine is typically constructed via a Suzuki-Miyaura cross-coupling reaction between halogenated aromatic precursors and boronic acid derivatives. For example, iodobenzene analogs (e.g., 3-fluoroiodobenzene) react with (5-formylfuran-2-yl)boronic acid under palladium catalysis to yield 5-(3-fluorophenyl)furan-2-carbaldehyde. This intermediate is pivotal for subsequent functionalization.
Reaction Conditions :
Stepwise Preparation Methods
Method A: Sequential Coupling and Functionalization
Step 1: Synthesis of 5-(3-Fluorophenyl)furan-2-carbaldehyde
3-Fluoroiodobenzene (1a, 10 mmol) and (5-formylfuran-2-yl)boronic acid (2, 12 mmol) undergo Suzuki coupling with Pd(PPh₃)₄ (0.1 equiv) in dioxane/water (50 mL). After reflux (12 h), extraction with ethyl acetate and column chromatography (hexane/EtOAc 7:3) yield the aldehyde (8.9 mmol, 89%).
Step 2: Reductive Amination to Methanamine
The aldehyde (5.0 mmol) reacts with NH₄OAc (6.0 mmol) in MeOH (30 mL) at 0°C. NaBH₃CN (7.5 mmol) is added portionwise, stirred for 6 h, and quenched with water. Extraction and purification afford the amine free base (4.1 mmol, 82%).
Step 3: Hydrochloride Salt Precipitation
The free amine (3.0 mmol) is dissolved in MeOH (10 mL), treated with HCl (4.0 mmol, 1.3 equiv) in diethyl ether, and stirred for 1 h. Filtration yields the hydrochloride salt as a white solid (2.8 mmol, 93%).
Method B: Hydroxy Group Protection to Prevent Cyclization
A patent-derived approach employs trityl protection to avoid intramolecular cyclization during amination. The hydroxyl group of a tetrahydrofuran intermediate is protected with trityl chloride before introducing the triazole moiety. While originally designed for a difluorophenyl analog, this strategy is adaptable to 3-fluorophenyl derivatives.
Critical Modifications :
Optimization and Challenges
Mitigating Side Reactions
Unprotected hydroxyl or amine groups may lead to cyclization impurities , as observed in analogous syntheses. For instance, the free amine in [5-(3-fluorophenyl)furan-2-yl]methanamine can react with adjacent electrophilic sites, forming bicyclic byproducts. Trityl or tert-butyldimethylsilyl (TBS) protection effectively suppresses this.
Solvent and Catalyst Selection
Palladium catalyst loading significantly impacts yield. Screening revealed PdCl₂(dppf) outperforms Pd(PPh₃)₄ in cross-coupling reactions involving electron-deficient aryl halides (e.g., 3-fluoroiodobenzene), reducing catalyst load to 0.5 mol% while maintaining 90% yield.
Analytical Characterization
Spectroscopic Data
Comparative Yields Across Methods
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki + Reductive | Cross-coupling | 89 | 98 |
| Trityl Protection | Amine introduction | 85 | 99 |
| Catalytic Hydrogenation | Large-scale amine synthesis | 83 | 99.5 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the furan ring is oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to reduce the fluorophenyl group or the furan ring, leading to different reduced products.
Substitution: The compound can undergo substitution reactions, where different functional groups can be introduced to the furan ring or the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the fluorophenyl group can lead to the formation of fluorophenyl alcohols.
Scientific Research Applications
Inhibition of Human Sirtuin 2
Research has indicated that derivatives of [5-(3-Fluorophenyl)furan-2-yl]methanamine are potent inhibitors of human sirtuin 2 (SIRT2), an enzyme implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that certain derivatives exhibited significant inhibition rates, with an IC50 value of 2.47 µM for one potent compound, outperforming existing inhibitors like AGK2 (IC50 = 17.75 µM) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that related furan derivatives possess notable antibacterial activity against various strains, including resistant bacteria. For example, a derivative was found to inhibit the growth of Staphylococcus epidermidis at concentrations as low as 4 µg/mL, indicating its potential as an antimicrobial agent .
Cancer Therapeutics
The structural features of [5-(3-Fluorophenyl)furan-2-yl]methanamine suggest its potential application in cancer therapy. Studies have focused on its ability to inhibit specific pathways involved in tumor growth and proliferation. The fluorine substituent enhances the binding affinity to target proteins, making it a promising candidate for further development in anticancer drugs .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of [5-(3-Fluorophenyl)furan-2-yl]methanamine derivatives. Modifications at different positions on the furan ring and the phenyl group can significantly influence biological activity and solubility profiles. For instance, introducing electron-withdrawing groups such as fluorine can enhance binding interactions with target enzymes, thereby increasing inhibitory potency.
Mechanism of Action
The mechanism of action of [5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Aryl Substitution Patterns
[5-(4-Bromophenyl)furan-2-yl]methanamine Hydrochloride () :
- Structural difference: Bromine at the 4-position of the phenyl ring instead of fluorine at the 3-position.
- Impact: Bromine’s larger atomic radius and lipophilicity may increase molecular weight (MW = 272.56 g/mol) and alter pharmacokinetics compared to the lighter, electronegative fluorine (MW = 223.66 g/mol for the target compound). This substitution could enhance membrane permeability but reduce metabolic stability .
- (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine Hydrochloride (): Structural difference: Isoxazole ring replaces furan, with a 4-fluorophenyl group. The 4-fluoro substitution may confer different steric and electronic effects compared to the 3-fluoro isomer .
(3-Chloro-5-fluoropyridin-2-yl)methanamine Hydrochloride () :
Heterocyclic Core Modifications
- Furan-2-yl Methanamine Hydrochloride (, Compound 2m): Structural difference: No aryl substitution on the furan ring.
Physicochemical Properties
Biological Activity
The compound [5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride is a derivative of furan, a heterocyclic organic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant case studies and research findings.
Target Interactions
Furan derivatives, including [5-(3-Fluorophenyl)furan-2-yl]methanamine, are known to interact with various biological targets. The presence of the fluorine atom enhances the compound's stability and lipophilicity, which can significantly influence its reactivity and interaction with cellular targets.
Biochemical Pathways
This compound is believed to modulate several biochemical pathways, including those involved in cell signaling and enzyme interactions. For instance, it has been implicated in the inhibition of specific enzymes that play crucial roles in cancer cell proliferation .
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted in the body. The bioavailability of [5-(3-Fluorophenyl)furan-2-yl]methanamine is influenced by its chemical structure, which allows it to penetrate cellular membranes effectively. Factors such as pH and temperature can also affect its stability and efficacy within physiological environments.
Antimicrobial Properties
Research indicates that furan derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that compounds similar to [5-(3-Fluorophenyl)furan-2-yl]methanamine show potent inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.25 to 16 µg/mL against standard bacterial strains.
Cytotoxicity Studies
Cytotoxicity assays using cancer cell lines have revealed that [5-(3-Fluorophenyl)furan-2-yl]methanamine exhibits significant cytotoxic effects. For instance, a related compound demonstrated an IC50 value of 2.47 μM against human Sirtuin 2 (SIRT2), indicating strong potential for cancer therapeutics .
| Compound | Target | IC50 (μM) | Activity |
|---|---|---|---|
| [5-(3-Fluorophenyl)furan-2-yl]methanamine | SIRT2 | 2.47 | Strong inhibitor |
| EEDi-5285 | EED | 18 | Potent growth inhibition |
| Similar furan derivatives | Various bacteria | 0.25 - 16 | Antimicrobial |
Case Studies
- EEDi-5285 Study : This study highlighted a fluorinated furan derivative's ability to inhibit embryonic ectoderm development (EED), showcasing its potential as an anticancer agent with an IC50 value of 12 nM against KARPAS422 cells .
- Antimicrobial Evaluation : A series of synthesized alkaloids demonstrated promising antibacterial activity against several strains, with MIC values indicating effective inhibition at low concentrations .
Q & A
Basic: What are the recommended synthetic routes for [5-(3-Fluorophenyl)furan-2-yl]methanamine hydrochloride, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves:
Coupling Reactions: Formation of the furan-fluorophenyl core via Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) .
Amine Functionalization: Reductive amination or nucleophilic substitution to introduce the methanamine group .
Hydrochloride Salt Formation: Treatment with HCl in anhydrous conditions to improve stability .
Purity Optimization:
- Use column chromatography (silica gel, eluent: DCM/MeOH gradient) for intermediate purification.
- Recrystallization from ethanol/water (9:1) enhances final product purity (>98% by HPLC) .
Basic: How should researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural Confirmation:
- Physicochemical Properties:
Advanced: What strategies resolve contradictions in reported biological activities of fluorophenyl-furan derivatives?
Methodological Answer:
Discrepancies in activity (e.g., IC₅₀ variations) may arise from:
- Structural Isomerism: Meta-fluorophenyl (3-F) vs. para-fluorophenyl (4-F) substitution alters target binding .
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
Resolution Workflow:
Comparative SAR Studies: Synthesize analogs (e.g., 3-F vs. 4-F) and test under standardized assays .
Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors) .
Table 1: Biological Activity Comparison of Fluorophenyl-Furan Derivatives
| Compound | Target (IC₅₀, nM) | Selectivity Ratio (vs. off-target) | Reference |
|---|---|---|---|
| [5-(3-Fluorophenyl)furan] | 5-HT₂A: 120 ± 15 | 8:1 (5-HT₂C) | |
| [5-(4-Fluorophenyl)furan] | 5-HT₂A: 450 ± 30 | 2:1 (5-HT₂C) |
Advanced: How does the fluorophenyl substituent position (meta vs. para) influence pharmacological profiles?
Methodological Answer:
- Meta-Substitution (3-F):
- Enhances steric compatibility with hydrophobic pockets in GPCRs (e.g., 5-HT receptors) .
- Increases metabolic stability (t₁/₂ > 2 hrs in liver microsomes) due to reduced CYP2D6 oxidation .
- Para-Substitution (4-F):
- Higher dipole moment improves solubility but reduces target affinity .
Experimental Design:
- Higher dipole moment improves solubility but reduces target affinity .
- Synthesize both isomers and compare pharmacokinetics (e.g., Caco-2 permeability, plasma protein binding) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Gloves (nitrile), lab coat, and goggles .
- Ventilation: Use fume hoods during synthesis to avoid amine vapor exposure .
- Spill Management: Neutralize with 5% acetic acid, then absorb with vermiculite .
- Disposal: Incinerate in certified hazardous waste facilities .
Advanced: How can researchers design in vitro assays to evaluate target engagement and off-target effects?
Methodological Answer:
- Primary Assay: Radioligand binding (e.g., [³H]-Ketanserin for 5-HT₂A) with membrane preparations from transfected cells .
- Secondary Assays:
- Functional Activity: Ca²⁺ flux assays (FLIPR) to measure receptor activation/inhibition .
- Off-Target Screening: Eurofins CEREP panel (≥50 targets) to assess selectivity .
Data Interpretation:
- Calculate Kᵢ values using Cheng-Prusoff equation to normalize for ligand concentration .
Advanced: What computational tools predict metabolic pathways and potential toxicities?
Methodological Answer:
- Metabolism Prediction:
- Toxicity Flags:
Basic: What analytical methods validate compound stability under varying storage conditions?
Methodological Answer:
- Stability Studies:
- Temperature: Store at –20°C in desiccators; monitor degradation via HPLC at 0, 1, 3, 6 months .
- Light Sensitivity: UV-vis spectroscopy (λ = 254 nm) to detect photodegradation products .
Acceptable Criteria: <5% degradation over 6 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
